4-(Trifluoromethyl)nicotinimidamide
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Overview
Description
4-(Trifluoromethyl)nicotinimidamide is a chemical compound with the molecular formula C7H6F3N3. It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a trifluoromethyl group. This modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)nicotinimidamide typically involves the following steps:
Acylation: Trifluoroacetyl chloride is reacted with vinyl ethyl ether in the presence of a catalyst such as triethylamine or pyridine at temperatures ranging from -10°C to 30°C.
Cyclization: The intermediate product undergoes cyclization with 3-aminoacrylonitrile to form 4-(Trifluoromethyl)nicotinic acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials, efficient catalysts, and reaction conditions that maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)nicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-(Trifluoromethyl)nicotinimidamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)nicotinimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)nicotinamide: Similar structure but with an amide group instead of an imidamide group.
Fluorinated Imidazoles and Benzimidazoles: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Uniqueness
4-(Trifluoromethyl)nicotinimidamide is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and an imidamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H6F3N3 |
---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)5-1-2-13-3-4(5)6(11)12/h1-3H,(H3,11,12) |
InChI Key |
HCZPRHMTTNERML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=N)N |
Origin of Product |
United States |
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